molecular formula C7H11BrN2 B1444415 5-Bromo-1-isopropyl-2-methyl-1h-imidazole CAS No. 1204228-25-0

5-Bromo-1-isopropyl-2-methyl-1h-imidazole

Cat. No.: B1444415
CAS No.: 1204228-25-0
M. Wt: 203.08 g/mol
InChI Key: OSYGAWQBSPUSCP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole synthesis has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Synthesis and Drug Design

5-Bromo-1-isopropyl-2-methyl-1H-imidazole and its derivatives are utilized in various chemical syntheses. For example, Bellina et al. (2008) have developed a method for the regioselective synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which have shown high cytotoxicity against human tumor cell lines (Bellina, Cauteruccio, Fiore, & Rossi, 2008). Additionally, the compound has been used in the synthesis of novel imidazole derivatives for potential applications in drug design, as demonstrated by Wang et al. (2014), who developed an efficient methodology for the Cu-catalyzed amidation of halogenated imidazoles (Wang, Zhang, Xie, & Zhang, 2014).

Catalysis and Reaction Mechanisms

In the field of catalysis, this compound has been used to understand reaction mechanisms and develop new catalysts. For instance, Wang et al. (2012) investigated ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis, demonstrating the compound's role in tuning the activity of these catalysts (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).

Material Science and Industrial Applications

In material science, the compound is used in the development of new materials and industrial applications. For example, the research by Goindi et al. (2014) highlights its use in developing ionic liquid-based microemulsion formulations for improved drug delivery (Goindi, Arora, Kumar, & Puri, 2014). Additionally, Bellina et al. (2015) demonstrated its application in the highly regioselective C-5 alkynylation of imidazoles, which is important for synthesizing specialized chemical compounds (Bellina, Lessi, Marianetti, & Panattoni, 2015).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage and is harmful if swallowed . It can also cause severe skin burns and eye damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position . Therefore, there is a potential for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name

5-bromo-2-methyl-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)10-6(3)9-4-7(10)8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGAWQBSPUSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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